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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Direct research on the anti-cancer properties of 11,13-
Dihydroivalin is limited in publicly available literature. The following application notes and

protocols are primarily based on studies of its parent compound, Ivalin, and related

sesquiterpene lactones. Researchers should consider these protocols as a starting point for

investigating 11,13-Dihydroivalin, with the understanding that optimization will be necessary. A

study on a related compound, 11,13-dihydro-dehydroleucodine, suggests that the dihydro- form

may retain anti-proliferative activity with potentially reduced cytotoxicity[1].

Introduction to Ivalin and Sesquiterpene Lactones in
Oncology
Ivalin is a eudesmane-type sesquiterpene lactone isolated from Carpesium divaricatum.

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse

biological activities, including anti-inflammatory and anti-cancer effects.[2][3][4][5] Several

sesquiterpene lactones, such as artemisinin and parthenolide, have even progressed to clinical

trials for various cancers.[2][4] Their anti-cancer mechanisms are often attributed to their ability

to modulate key signaling pathways involved in cancer cell proliferation, survival, and

metastasis, such as NF-κB and STAT3.[2][6]

Ivalin has demonstrated anti-cancer properties in preclinical studies, notably in hepatocellular

carcinoma and breast cancer models.[7][8][9] Its primary mechanism of action appears to be
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the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and

subsequent apoptosis.[7]

Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of Ivalin against various cancer

cell lines. Data for 11,13-Dihydroivalin is not currently available in the cited literature and

would need to be determined experimentally.

Compound Cell Line
Cancer
Type

Assay IC50 Value Reference

Ivalin SMMC-7721
Hepatocellula

r Carcinoma
MTT Assay

Not explicitly

stated, but

dose-

dependent

inhibition

observed up

to 8 µM

[7]

Ivalin

Breast

Cancer Cells

(unspecified)

Breast

Cancer
MTT Assay

Dose-

dependent

inhibition

observed

[8][9]

Key Signaling Pathways and Mechanisms of Action
Ivalin exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on

the disruption of the microtubule network. This leads to a cascade of downstream events

culminating in apoptosis.

Microtubule Depolymerization and G2/M Cell Cycle
Arrest
Ivalin acts as a microtubule inhibitor, disrupting the formation of the cellular microtubule

network.[7] This interference with microtubule dynamics prevents proper mitotic spindle

formation, leading to an arrest of the cell cycle in the G2/M phase.[7]
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Induction of Apoptosis
Following cell cycle arrest, Ivalin treatment triggers the intrinsic apoptotic pathway. This is

characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of

the anti-apoptotic protein Bcl-2.[7]

Inhibition of Migration and Invasion
In breast cancer cells, Ivalin has been shown to inhibit cell migration and invasion by

suppressing the epithelial-to-mesenchymal transition (EMT).[8][9] This is achieved by

modulating the expression of key EMT markers.[8]

Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of

11,13-Dihydroivalin, based on methodologies used for Ivalin and other cytotoxic compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration-dependent effect of a compound on

cancer cell viability.

Materials:

Cancer cell line of interest (e.g., SMMC-7721 hepatocellular carcinoma cells)

Complete culture medium (e.g., DMEM with 10% FBS)

11,13-Dihydroivalin (or Ivalin as a control) dissolved in DMSO

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Multichannel pipette
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Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of 11,13-Dihydroivalin in complete culture medium. The final DMSO

concentration should be less than 0.1%.

Remove the overnight culture medium and replace it with the medium containing different

concentrations of the test compound. Include a vehicle control (DMSO only).

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle distribution.

Materials:

Cancer cell line

Complete culture medium

11,13-Dihydroivalin

Phosphate-buffered saline (PBS)
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70% ethanol (ice-cold)

RNase A (10 mg/mL)

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with 11,13-Dihydroivalin at various concentrations for

24 or 48 hours.

Harvest the cells by trypsinization and wash with ice-cold PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store

at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in PI staining solution containing RNase A.

Incubate in the dark for 30 minutes at room temperature.

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the percentage of apoptotic cells.

Materials:

Cancer cell line

Complete culture medium

11,13-Dihydroivalin

Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with 11,13-Dihydroivalin for the desired time.

Harvest the cells and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the kit.

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of key proteins involved in cell cycle

and apoptosis.

Materials:

Treated and untreated cell lysates

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., against Bax, Bcl-2, Cyclin B1, Cdc2, tubulin, β-actin)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse the cells and determine the protein concentration using the BCA assay.

Separate equal amounts of protein on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Caption: Proposed mechanism of Ivalin-induced apoptosis.
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Caption: Workflow for in vitro anti-cancer evaluation.
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Caption: General anti-cancer mechanisms of sesquiterpene lactones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b186729?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

